molecular formula C98H64N4 B3324147 1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene CAS No. 1807549-78-5

1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene

Cat. No.: B3324147
CAS No.: 1807549-78-5
M. Wt: 1297.6 g/mol
InChI Key: YGDBUXSIRZWSCD-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene is a compound known for its unique properties, particularly its aggregation-induced emission (AIE) activity.

Mechanism of Action

Target of Action

The primary target of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene (TCPE) is the photoelectrochemical (PEC) process . TCPE is an aggregation-induced emission (AIE) active molecule, which has emerged as a unique and important functional material .

Mode of Action

TCPE interacts with its target through a process called electropolymerization . In this process, Au nanoparticles (AuNPs) are electrodeposited on an indium tin oxide (ITO) electrode, and AIE-active TCPE is then electropolymerized to obtain a PTCPE/AuNPs/ITO photoanode . The interaction results in the formation of a robust photoanode that can efficiently absorb light and generate photocurrent .

Biochemical Pathways

The action of TCPE affects the PEC hydrogen production pathway . The broadened light absorption range of PTCPE versus the monomer, the quenching of PTCPE fluorescence via the efficient electron transfer from the lowest unoccupied molecular orbital of PTCPE to AuNPs, and the consumption of the photogenerated holes on the highest occupied molecular orbital of PTCPE by ascorbic acid (AA), all contribute to the improvement of the separation and transfer of photogenerated charges .

Result of Action

The result of TCPE’s action is the production of a high photocurrent density . Under 100 mW cm-2 AM 1.5G simulated sunlight irradiation at a bias of 0 V vs RHE in 0.5 M aqueous Na2SO4 containing 0.1 M AA, the photocurrent density of the PTCPE/AuNPs/ITO photoanode was 1.32 mA cm-2 .

Action Environment

Environmental factors such as light intensity and the presence of AA significantly influence the action, efficacy, and stability of TCPE . For instance, under simulated sunlight irradiation, the photocurrent density of the PTCPE/AuNPs/ITO photoanode increases . Furthermore, the presence of AA in the aqueous solution improves the separation and transfer of photogenerated charges, enhancing the PEC performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene typically involves the following steps:

    Starting Materials: The synthesis begins with carbazole and biphenyl derivatives.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a Schlenk line or glovebox to prevent moisture and oxygen from interfering with the reaction.

    Catalysts and Reagents: Common reagents include Grignard reagents or organolithium compounds to form the desired intermediates.

    Polymerization: The final step involves the polymerization of the intermediate compounds to form the target molecule

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole rings .

Scientific Research Applications

1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene has numerous scientific research applications:

Properties

IUPAC Name

9-[4-[4-[1,2,2-tris[4-(4-carbazol-9-ylphenyl)phenyl]ethenyl]phenyl]phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H64N4/c1-9-25-89-81(17-1)82-18-2-10-26-90(82)99(89)77-57-49-69(50-58-77)65-33-41-73(42-34-65)97(74-43-35-66(36-44-74)70-51-59-78(60-52-70)100-91-27-11-3-19-83(91)84-20-4-12-28-92(84)100)98(75-45-37-67(38-46-75)71-53-61-79(62-54-71)101-93-29-13-5-21-85(93)86-22-6-14-30-94(86)101)76-47-39-68(40-48-76)72-55-63-80(64-56-72)102-95-31-15-7-23-87(95)88-24-8-16-32-96(88)102/h1-64H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDBUXSIRZWSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)C(=C(C6=CC=C(C=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H64N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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